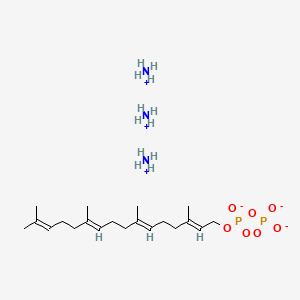

Geranylgeranyl Pyrophosphate Triammonium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Geranylgeranyl pyrophosphate triammonium salt (GGPP) is an intermediate in the biosynthesis of diterpenes and diterpenoids . It is also the precursor to carotenoids, gibberellins, tocopherols, and chlorophylls . It is also a precursor to geranylgeranylated proteins, which is its primary use in human cells .

Synthesis Analysis

Geranylgeranyl pyrophosphate synthase (GGPPS) is a key synthase in the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway of terpenoid synthesis, catalyzing the synthesis of diterpenoids . The LtuGGPPS2 gene and its promoter (LtuGGPPS2-pro) were cloned from L. tulipifera . Overexpression of the LtuGGPPS2 gene increased the carotenoid content and GGPPS enzyme activity in Arabidopsis thaliana .

Molecular Structure Analysis

The molecular formula of GGPP is C20H45N3O7P2 . The InChI string and SMILES string provide a detailed description of the molecule’s structure .

Chemical Reactions Analysis

Geranylgeranyl pyrophosphate synthase (GGPPS) is a key synthase in the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway of terpenoid synthesis, catalyzing the synthesis of diterpenoids . The reaction mechanism of the FPP C-methyltransferase (FPPMT) revealed a SN2 mechanism for the methyl transfer followed by a cyclization cascade .

Physical And Chemical Properties Analysis

The molecular weight of GGPP is 501.5 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 10 . The topological polar surface area is 116 Ų .

Scientific Research Applications

Biosynthesis of Terpenes and Terpenoids

Geranylgeranyl pyrophosphate is an intermediate in the HMG-CoA reductase pathway derived directly from farnesyl pyrophosphate and used in the biosynthesis of terpenes and terpenoids . Terpenes and terpenoids are a large and diverse class of organic compounds, produced by a variety of plants, particularly conifers, and by some insects .

Prenylation of Intracellular Proteins

Geranylgeranyl pyrophosphate serves as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .

Anticancer Drug Discovery

The process of prenylation has become a focus of anticancer drug discovery . Since geranylgeranyl pyrophosphate is involved in this process, it plays a crucial role in the development of new anticancer drugs .

Biosynthesis of Farnesyl Pyrophosphate

Geranyl pyrophosphate is used in the biosynthesis of farnesyl pyrophosphate . Farnesyl pyrophosphate is a key intermediate in cholesterol and sterol biosynthesis .

Biosynthesis of Cholesterol

Geranyl pyrophosphate is also used in the biosynthesis of cholesterol . Cholesterol is a vital component of cell membranes and serves as a precursor for the biosynthesis of steroid hormones, bile acid, and vitamin D .

Biosynthesis of Geranylgeranyl Pyrophosphate

Geranyl pyrophosphate is used in the biosynthesis of geranylgeranyl pyrophosphate . Geranylgeranyl pyrophosphate is a type of prenyl pyrophosphate and an important intermediate in the biosynthesis of diterpenes and protein geranylgeranylation .

Mechanism of Action

Target of Action

Geranylgeranyl Pyrophosphate Triammonium Salt, also known as Geranylgeranyl pyrophosphate ammonium salt, primarily targets a variety of critical intracellular proteins, including small GTPases . These proteins play a crucial role in regulating processes such as cell growth, differentiation, and intracellular signaling .

Mode of Action

The compound acts by attaching geranylgeranyl groups to specific proteins . This process, known as protein prenylation, contributes to the overall regulation of cellular processes and is essential for the proper functioning of various proteins .

Biochemical Pathways

Geranylgeranyl Pyrophosphate Triammonium Salt is an intermediate in the HMG-CoA reductase pathway . It is derived directly from farnesyl pyrophosphate and is used in the biosynthesis of terpenes and terpenoids . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .

Result of Action

The molecular and cellular effects of Geranylgeranyl Pyrophosphate Triammonium Salt’s action are primarily related to its role in protein prenylation. By attaching geranylgeranyl groups to specific proteins, the compound plays a role in regulating processes such as cell growth, differentiation, and intracellular signaling . Its function in protein prenylation contributes to the overall regulation of cellular processes and is essential for the proper functioning of various proteins .

Safety and Hazards

Future Directions

properties

IUPAC Name |

triazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBMYHRTNHKGIT-XGVVNRHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C.[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H45N3O7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geranylgeranyl Pyrophosphate Triammonium Salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)